molecular formula C19H19ClN6OS B6558286 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1040656-51-6

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6558286
CAS No.: 1040656-51-6
M. Wt: 414.9 g/mol
InChI Key: WSABXHRIPJIMHC-UHFFFAOYSA-N
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Description

2-{2-[(3-Chlorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a synthetic small molecule featuring a hybrid structure combining a thiazole ring substituted with a 3-chloroaniline group and a pyrimidine-containing piperazine moiety linked via an ethanone bridge. This compound’s design leverages the pharmacophoric importance of both thiazole and pyrimidine rings in medicinal chemistry, which are known for their roles in kinase inhibition and receptor modulation .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6OS/c20-14-3-1-4-15(11-14)23-19-24-16(13-28-19)12-17(27)25-7-9-26(10-8-25)18-21-5-2-6-22-18/h1-6,11,13H,7-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABXHRIPJIMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Thiazole-Piperazine Hybrids : Similar compounds often retain the thiazole or piperazine core but vary in substituents. For example, 1-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}ethan-1-one (T47) replaces the thiazole ring with a benzyl group but retains the 3-chlorophenyl and piperazine motifs. Its synthesis involves coupling 3-chlorobenzyl chloride with piperazine under basic conditions, yielding a simpler structure with fewer synthetic steps compared to the target compound .
  • Pyrimidine-Piperazine Derivatives: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethanone derivatives (e.g., compounds in ) share the pyrimidinylpiperazine moiety but lack the thiazole-aniline component. These are typically synthesized via nucleophilic aromatic substitution between 2-chloropyrimidine and piperazine derivatives .
  • Thiazole-Aniline Hybrids: Compounds like 2-[(2,4-difluorophenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one () retain the amino-thiazole core but substitute the pyrimidinylpiperazine with a pyrrolidine group, altering target selectivity .

Physicochemical Properties

Compound Name logP* Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 428.90 2 7
1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-one (T47) 2.8 279.76 0 3
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine 2.5 255.75 2 3
4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one 1.9 436.89 3 7

*Calculated using PubChem data and similar tools. The target compound exhibits higher logP than T47, suggesting improved lipid membrane penetration.

SARS-CoV-2 Main Protease Inhibition ():

Compound ID Structure Highlights Affinity (kcal/mol)
T47 3-Chlorophenyl-piperazine-ethanone -8.2
Target Thiazole-aniline-pyrimidinylpiperazine Not reported
T7S Piperidine-carbonyl-piperazine-ethanone -8.3

The target’s thiazole-aniline group may mimic T7S’s carbonyl-piperazine motif, but its affinity remains unstudied. The 3-chlorophenyl group in T47 contributes to moderate affinity (-8.2 kcal/mol), suggesting the target’s additional thiazole ring could enhance binding .

Antifungal and Anticancer Potential:

Compounds with pyrimidinylpiperazine () and thiazole-aniline () moieties show antifungal and kinase inhibitory activities. The target’s hybrid structure may synergize these effects, though experimental validation is needed .

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